N-Boc-(+/-)-amino-4-methoxyphenylbutanal
Overview
Description
N-Boc-(+/-)-amino-4-methoxyphenylbutanal is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group, along with a methoxyphenyl and butanal moiety The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods: Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Boc-(+/-)-amino-4-methoxyphenylbutanal can undergo various chemical reactions, including:
Substitution: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Substitution: TFA, HCl in methanol
Major Products Formed:
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Free amine after Boc deprotection
Scientific Research Applications
N-Boc-(+/-)-amino-4-methoxyphenylbutanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Boc-(+/-)-amino-4-methoxyphenylbutanal primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine. This allows for selective reactions to occur at other functional groups without interference from the amino group . The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
Comparison with Similar Compounds
N-Boc-amino acids: These compounds also feature a Boc-protected amino group and are widely used in peptide synthesis.
N-Cbz-amino acids: These compounds use a carbobenzoxy (Cbz) protecting group instead of Boc and are used in similar applications.
N-Fmoc-amino acids: These compounds use a fluorenylmethyloxycarbonyl (Fmoc) protecting group and are preferred in certain synthetic routes due to their stability under basic conditions.
Uniqueness: N-Boc-(+/-)-amino-4-methoxyphenylbutanal is unique due to the presence of the methoxyphenyl and butanal moieties, which provide additional functional groups for further chemical modifications. This makes it a versatile intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
tert-butyl N-[1-(4-methoxyphenyl)-4-oxobutan-2-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-13(9-10-18)11-12-5-7-14(20-4)8-6-12/h5-8,10,13H,9,11H2,1-4H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSNUHRYVMWDSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=O)CC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301128725 | |
Record name | Carbamic acid, N-[1-[(4-methoxyphenyl)methyl]-3-oxopropyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301128725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379812-22-2 | |
Record name | Carbamic acid, N-[1-[(4-methoxyphenyl)methyl]-3-oxopropyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379812-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-[(4-methoxyphenyl)methyl]-3-oxopropyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301128725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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